molecular formula C26H29NO2S B11660263 2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline

2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11660263
M. Wt: 419.6 g/mol
InChI Key: JHVYITMLHFSSMS-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydroquinoline core substituted with multiple methyl groups and a sulfonyl group attached to a phenyl ring, making it a subject of interest in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by sulfonylation and methylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems for temperature control, reagent addition, and product isolation ensures consistency and efficiency in the production process. Industrial methods also focus on optimizing reaction times and minimizing waste to enhance the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the tetrahydroquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, substituted tetrahydroquinolines, and various derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use in drug design and development, focusing on its ability to interact with specific biological targets.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites, while the tetrahydroquinoline core provides structural stability. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: Known for its use as a hindered base in organic synthesis.

    4-Amino-2,2,6,6-tetramethylpiperidine: Utilized in the preparation of Bobbitt’s salt, an oxidizing agent.

    2,2,6,6-Tetramethyl-4-piperidone: Employed in various synthetic applications due to its reactivity.

Uniqueness

2,2,4,6-Tetramethyl-1-[(4-methylphenyl)sulfonyl]-4-phenyl-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a tetrahydroquinoline core with multiple methyl and sulfonyl substitutions. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H29NO2S

Molecular Weight

419.6 g/mol

IUPAC Name

2,2,4,6-tetramethyl-1-(4-methylphenyl)sulfonyl-4-phenyl-3H-quinoline

InChI

InChI=1S/C26H29NO2S/c1-19-11-14-22(15-12-19)30(28,29)27-24-16-13-20(2)17-23(24)26(5,18-25(27,3)4)21-9-7-6-8-10-21/h6-17H,18H2,1-5H3

InChI Key

JHVYITMLHFSSMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C)C(CC2(C)C)(C)C4=CC=CC=C4

Origin of Product

United States

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